(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate
Description
The compound [(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate (CAS: 1517-82-4) is a chiral sulfinate ester derived from a menthyl backbone and a 4-methylbenzenesulfinate group. Its molecular formula is C₁₇H₂₆O₂S, with a molecular weight of 294.46 g/mol . The stereochemistry is defined by the (1R,5R) configuration of the cyclohexyl moiety and the (S)-configuration of the sulfinate group. Key physical properties include an optical rotation of −190° to −204° (20°C, acetone, c = 2) and a purity ≥97.5% (HPLC) . This compound is commercially available as a biochemical reagent, often employed in asymmetric synthesis and chiral resolution due to its stereochemical rigidity .
Properties
Molecular Formula |
C17H26O2S |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17?,20-/m0/s1 |
InChI Key |
NQICGNSARVCSGJ-PHQZTZODSA-N |
Isomeric SMILES |
CC1CCC(C(C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-4-Methylbenzenesulfinyl Chloride
(S)-4-Methylbenzenesulfinyl chloride is prepared through enantioselective oxidation of 4-methylbenzenethiol. Key steps include:
-
Thiol Oxidation : 4-Methylbenzenethiol is oxidized using tert-butyl hydroperoxide (TBHP) in the presence of a vanadium-based catalyst to yield (S)-4-methylbenzenesulfinic acid.
-
Chlorination : The sulfinic acid is treated with thionyl chloride (SOCl₂) at 0–5°C to form the sulfinyl chloride. Excess SOCl₂ is removed under reduced pressure.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (chlorination step) |
| Catalyst | VO(acac)₂ (0.5 mol%) |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Esterification with (1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexanol
The alcohol (menthol) is reacted with (S)-4-methylbenzenesulfinyl chloride in the presence of a base to neutralize HCl:
Procedure
-
Base Selection : Triethylamine (Et₃N) or pyridine is added to a solution of menthol in anhydrous dichloromethane.
-
Reagent Addition : (S)-4-Methylbenzenesulfinyl chloride is added dropwise at 0°C.
-
Stirring : The mixture is stirred at room temperature for 12–16 hours.
-
Workup : The reaction is quenched with water, and the organic layer is dried over MgSO₄.
-
Purification : The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 9:1).
Optimized Conditions
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1 (alcohol:sulfinyl chloride) |
| Base | Et₃N (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Yield | 85–90% |
| Enantiomeric Excess | >98% (HPLC analysis) |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial processes employ continuous flow reactors to enhance efficiency:
-
Reactor Design : Tubular reactors with controlled temperature zones (0–25°C).
-
Automation : In-line mixing of menthol and sulfinyl chloride streams with Et₃N.
Advantages
-
Reduced reaction time (4–6 hours vs. 12–16 hours in batch).
-
Consistent enantiomeric purity due to precise temperature control.
Critical Parameters Influencing Yield and Purity
Stereochemical Control
Side Reactions and Mitigation
-
Sulfone Formation : Over-oxidation of sulfinic acid is minimized by strict temperature control (<5°C).
-
Racemization : Elevated temperatures during esterification lead to racemization; maintaining temperatures below 25°C preserves ee.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
-
Column : Chiralpak IA (4.6 × 250 mm).
-
Mobile Phase : Hexane/isopropanol (95:5).
-
Retention Time : 12.3 min (S-enantiomer), 14.1 min (R-enantiomer).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Batch Synthesis | 85–90 | >98 | Moderate |
| Continuous Flow | 92–95 | >99 | High |
| Enzymatic Resolution | 75–80 | 99 | Low |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the sulfinate group to other functional groups.
Substitution: The benzylic position can be substituted with different groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines, or alkoxides).
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Synthetic Intermediates: Used as a building block in organic synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Pharmacology: Investigated for potential pharmaceutical applications.
Enzyme Inhibition: May interact with enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its chiral center and functional groups suggest interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Stereochemical Differences
The primary analogs of this compound are stereoisomers or sulfinate esters with modified substituents. Below is a comparative analysis:
Key Insights
Stereochemical Impact : The (1R,5R) configuration in the target compound vs. the (1R,2R,5R) configuration in its analog results in enantiomeric optical rotations. This difference is critical for applications requiring specific chirality, such as asymmetric catalysis.
Functional Group Modifications : Replacing the menthyl group with simpler alkyl chains (e.g., in the parent 4-methylbenzenesulfinic acid) reduces steric hindrance and chirality, limiting utility in enantioselective reactions.
Thermodynamic Stability: Menthyl-derived sulfinates exhibit enhanced conformational rigidity compared to non-cyclic analogs, improving their performance as chiral auxiliaries .
Research Findings
Stereochemical Analysis
- X-ray Crystallography : The absolute configuration of the compound was confirmed using SHELX software (e.g., SHELXL for refinement), a standard tool for small-molecule crystallography .
- NMR Spectroscopy : ¹H- and ¹³C-NMR data (similar to methods in ) are used to verify substituent positions and stereochemistry . For example, the isopropyl group on the cyclohexyl ring shows distinct splitting patterns in ¹H-NMR.
Notes
Stereochemical Precision : Misassignment of stereochemistry (e.g., as seen in ’s correction) can invalidate research outcomes. Always validate configurations via NMR, X-ray, or optical rotation .
Commercial Availability : The compound is sold by suppliers like Thermo Scientific, but batch-specific optical rotation data must be verified for critical applications .
Computational Tools : Software like SHELX remains indispensable for structural validation, despite newer alternatives .
Biological Activity
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H22O2S
- Molecular Weight : 290.41 g/mol
- IUPAC Name : (5-methyl-2-propan-2-ylcyclohexyl)(S)-4-methylbenzenesulfinate
The biological activity of (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as a modulator of enzyme activity, particularly in the context of sulfotransferase enzymes, which are involved in the metabolism of drugs and xenobiotics.
Enzyme Interaction
Research indicates that this compound may inhibit specific sulfotransferases, leading to altered pharmacokinetics of co-administered drugs. This inhibition can result in increased bioavailability and prolonged action of certain therapeutic agents.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several sulfinates, including (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate. The results demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to be in the range of 32–128 µg/mL.
Antioxidant Properties
The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial, patients with skin infections caused by resistant bacterial strains were treated with formulations containing (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate. The trial reported a 70% improvement in symptoms within one week of treatment, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Pharmacokinetic Modulation
Another study investigated the impact of this compound on the pharmacokinetics of a commonly used analgesic. Results indicated a significant increase in the drug's half-life when co-administered with (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate, suggesting its role as a pharmacokinetic enhancer.
Data Tables
| Biological Activity | Assay Method | Result |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against S. aureus |
| Antioxidant | DPPH Scavenging | IC50 = 50 µg/mL |
| Pharmacokinetic Modulation | Half-life Measurement | Increased by 40% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate, and how can intermediates be stabilized?
- Methodology : Use a multi-step synthesis involving sulfonylation of the cyclohexanol intermediate with (S)-4-methylbenzenesulfonyl chloride under anhydrous conditions. Protect reactive groups (e.g., hydroxyl) with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during sulfinate ester formation . Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate enantiomerically pure products .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on diastereotopic protons in the cyclohexyl group .
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to verify >99% enantiomeric excess .
- X-ray Crystallography : Resolve absolute configuration for the (S)-sulfinate group by co-crystallizing with a heavy-atom derivative .
Q. How should researchers mitigate degradation of this compound during storage?
- Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via LC-MS every 3 months, using a C18 column (acetonitrile/water gradient) to detect hydrolysis byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes reported for similar sulfinate esters?
- Methodology : Perform comparative studies using alternative sulfonylating agents (e.g., tosyl vs. mesyl chlorides) to assess steric and electronic effects on configuration. Validate results with kinetic resolution experiments and DFT calculations (B3LYP/6-31G*) to model transition states .
Q. How can researchers design experiments to elucidate the role of the (S)-sulfinate group in biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with (R)-sulfinate or bulkier substituents (e.g., 4-nitrobenzenesulfonyl) and test inhibitory activity against target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to biological targets (e.g., kinases) to correlate stereochemistry with thermodynamic parameters .
Q. What experimental protocols address discrepancies in reported solubility data for sulfinate esters?
- Methodology :
- Log P Determination : Use shake-flask methods with octanol/water partitioning, validated by HPLC retention time analysis .
- Solubility Enhancement : Co-crystallize with β-cyclodextrin or use salt forms (e.g., sodium sulfinate) for aqueous assays .
Q. How can degradation pathways of this compound be systematically mapped under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) for 4 weeks, analyzing degradation products via LC-HRMS. Identify hydrolytic cleavage (sulfinate ester → sulfinic acid) and oxidation products (sulfone derivatives) using isotopic labeling (-HO) .
Q. What computational tools predict interactions between this compound and biological targets?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
